rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans
CAS No.: 2716849-05-5
Cat. No.: VC11630633
Molecular Formula: C12H19NO4
Molecular Weight: 241.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2716849-05-5 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.3 |
Introduction
Structural Characteristics and Stereochemical Configuration
The molecular framework of rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans (molecular formula: ) features a cyclohexene ring with substituents at positions 1 and 5. The trans designation indicates that the Boc-protected amino group (-NHBoc) at C5 and the carboxylic acid (-COOH) at C1 occupy opposite faces of the cyclohexene plane . This stereochemical arrangement is critical for its reactivity and interactions in synthetic pathways.
Key Structural Features
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Cyclohexene Core: The six-membered ring with a double bond between C3 and C4 introduces planarity and rigidity, influencing conformational preferences.
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Boc Protection: The tert-butoxycarbonyl group at C5 shields the amine functionality, enhancing stability during synthetic manipulations .
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Carboxylic Acid: The C1 carboxylic acid group provides a handle for further derivatization, such as amide bond formation or esterification.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group ( 1.4 ppm for tert-butyl protons) and the carboxylic acid ( 12.1 ppm for -COOH). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches for both the Boc group (1700 cm) and the carboxylic acid (1720 cm) .
Synthetic Methodologies
The synthesis of rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans involves multi-step strategies emphasizing stereocontrol and functional group compatibility.
Cyclohexene Ring Construction
A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) forms the bicyclic skeleton. Subsequent hydrogenation selectively reduces the exocyclic double bond while preserving the cyclohexene moiety .
Carboxylic Acid Functionalization
Oxidation of a primary alcohol or hydrolysis of a nitrile group at C1 introduces the carboxylic acid. For example, Jones oxidation (CrO, HSO) converts a hydroxymethyl group to -COOH with strict temperature control (−10°C to 0°C) .
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 261.29 g/mol |
| Melting Point | 158–162°C |
| Solubility | DMSO (>50 mg/mL), MeOH |
| logP (Octanol-Water) | 1.2 ± 0.3 |
| pKa (Carboxylic Acid) | 4.5 ± 0.2 |
The compound exhibits moderate lipophilicity (logP ~1.2), making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). The Boc group’s bulkiness reduces crystallization tendency, necessitating chromatographic purification .
Applications in Organic Synthesis
Peptide and Heterocycle Synthesis
The trans-configuration enables stereoselective coupling reactions. For instance, the carboxylic acid undergoes amidation with primary amines to yield constrained peptidomimetics, which are valuable in protease inhibition studies .
Natural Product Intermediates
This compound serves as a precursor to hydroporphyrins and vitamin B analogs. Hagemann’s ester derivatives, synthesized via analogous routes, are pivotal in constructing tetrapyrrole macrocycles .
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